molecular formula C10H7BrCl2F2 B567818 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene CAS No. 1352318-34-3

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene

Cat. No.: B567818
CAS No.: 1352318-34-3
M. Wt: 315.967
InChI Key: KEMBDAPJMCGNRH-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is a chemical compound with the molecular formula C10H7BrCl2F2 and a molecular weight of 315.97 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom and a cyclobutyl group that contains two chlorine and two fluorine atoms. It is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene is utilized in several scientific research fields:

Chemical Reactions Analysis

1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Addition Reactions: The cyclobutyl group may participate in addition reactions, particularly with electrophiles, due to the presence of electron-withdrawing chlorine and fluorine atoms.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the bromine atom on the benzene ring can be replaced by other electrophiles, forming a positively charged benzenonium intermediate . The cyclobutyl group, with its electron-withdrawing chlorine and fluorine atoms, can influence the reactivity and stability of the intermediate, thereby affecting the overall reaction pathway.

Properties

IUPAC Name

1-bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrCl2F2/c11-7-3-1-6(2-4-7)8-5-9(14,15)10(8,12)13/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMBDAPJMCGNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(Cl)Cl)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrCl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718420
Record name 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-34-3
Record name 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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